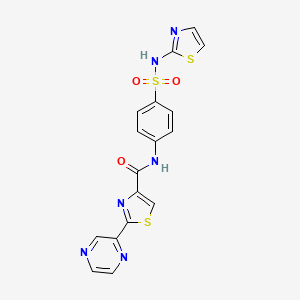

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.

Applications De Recherche Scientifique

Antiproliferative Activities

Research has shown that derivatives of pyrazole-sulfonamide, which may include compounds structurally related to "2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide," exhibit significant antiproliferative activities. These compounds have been tested against HeLa and C6 cell lines, showing cell-selective effects, particularly against rat brain tumor cells (C6). Certain derivatives demonstrated broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antibacterial and Antifungal Applications

A synthesized compound related to the chemical structure of interest was characterized and screened for antibacterial (against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli) and antifungal (Candida albicans and Aspergillus niger) activities. It also evaluated anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Antimicrobial Evaluation

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds exhibited a moderate degree of potent antimicrobial activity (Sharshira & Hamada, 2012).

Inhibition of Human Cytosolic Carbonic Anhydrase

Derivatives of pyrazole-3,4-dicarboxamides bearing the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety have been synthesized and shown to effectively inhibit human cytosolic carbonic anhydrase I and II isozymes. Some derivatives exhibited significant inhibitory effects, with Ki values ranging, highlighting their potential as inhibitors for therapeutic applications (Mert et al., 2016).

Photosynthetic Electron Transport Inhibition

Studies on pyrazole derivatives, including potentially related structures, have identified their ability to inhibit photosynthetic electron transport. This activity suggests potential applications as herbicides or in other agricultural contexts, with some compounds showing inhibitory properties comparable to commercial herbicides like diuron and hexazinone (Vicentini et al., 2005).

Propriétés

IUPAC Name |

2-pyrazin-2-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O3S3/c24-15(14-10-28-16(22-14)13-9-18-5-6-19-13)21-11-1-3-12(4-2-11)29(25,26)23-17-20-7-8-27-17/h1-10H,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPEIDIBPTQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)

![2-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2888140.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)